JNJ-9350
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Overview
Description
JNJ-9350 is a chemical compound known for its potent inhibitory effects on spermine oxidase (SMOX). Spermine oxidase is an enzyme involved in the catabolism of polyamines, which are organic compounds that play critical roles in cellular functions. This compound has shown promise in cancer research due to its ability to inhibit SMOX and polyamine oxidase (PAO), making it a valuable tool for studying the role of these enzymes in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-9350 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as aldehydes, amines, and nitriles under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, and reduction.
Purification and Characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and advanced purification techniques ensures the production of high-purity this compound suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
JNJ-9350 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound, altering its activity.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule, potentially enhancing its inhibitory effects
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity against SMOX and PAO to identify more potent inhibitors .
Scientific Research Applications
JNJ-9350 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of SMOX and PAO, providing insights into the role of these enzymes in polyamine metabolism.
Biology: Helps in understanding the biological functions of polyamines and their involvement in cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, as it can inhibit enzymes that are overexpressed in certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting polyamine metabolism
Mechanism of Action
JNJ-9350 exerts its effects by inhibiting the activity of spermine oxidase (SMOX) and polyamine oxidase (PAO). The inhibition of these enzymes leads to a decrease in the catabolism of polyamines, resulting in altered cellular functions. The molecular targets of this compound include the active sites of SMOX and PAO, where it binds and prevents the enzymes from catalyzing their respective reactions. This inhibition can lead to reduced levels of reactive oxygen species (ROS) and decreased DNA damage, which are beneficial in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
JNJ-4545: A negative control compound for JNJ-9350, used to validate the specificity of this compound’s inhibitory effects on SMOX.
Polyamine Oxidase Inhibitors: Compounds like MDL 72527 and SL-11144, which also inhibit polyamine oxidase but with different selectivity and potency profiles
Uniqueness of this compound
This compound is unique due to its high potency and selectivity for SMOX inhibition. It has an IC50 value of 0.01 μM for SMOX and 0.79 μM for PAO, making it one of the most potent inhibitors available. Its selectivity and ability to inhibit both SMOX and PAO make it a valuable tool for studying polyamine metabolism and its role in cancer .
Properties
Molecular Formula |
C25H22N6O |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H22N6O/c32-25(27-12-7-14-30-15-13-26-18-30)22-17-24-28-21(19-8-3-1-4-9-19)16-23(31(24)29-22)20-10-5-2-6-11-20/h1-6,8-11,13,15-18H,7,12,14H2,(H,27,32) |
InChI Key |
RIGHCDSORZCRDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NCCCN4C=CN=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NCCCN4C=CN=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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